

# Fmoc-Phe-Lys(Boc)-PAB-PNP: A Technical Guide for ADC Development

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## Compound of Interest

Compound Name: *Fmoc-Phe-Lys(Boc)-PAB-PNP*

Cat. No.: *B8081539*

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## Introduction

**Fmoc-Phe-Lys(Boc)-PAB-PNP** is a crucial component in the field of antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides an in-depth overview of its properties, synthesis, and application in the development of targeted cancer therapies. The linker is designed for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.

The structure consists of a Phenylalanine-Lysine (Phe-Lys) dipeptide, which acts as the recognition site for enzymatic cleavage. The p-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring the efficient release of the unmodified drug payload upon cleavage. The p-nitrophenyl (PNP) carbonate is an activated group that facilitates the conjugation of the linker to the cytotoxic drug. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed to allow for further modification or conjugation, while the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group.

## Core Properties and Specifications

The key properties of **Fmoc-Phe-Lys(Boc)-PAB-PNP** are summarized in the tables below, providing essential data for its use in research and development.

## Physicochemical Properties

Property	Value	Reference
CAS Number	1646299-50-4	[1]
Molecular Formula	C <sub>49</sub> H <sub>51</sub> N <sub>5</sub> O <sub>11</sub>	[1]
Molecular Weight	885.96 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	≥98%	[1]
Solubility	DMSO: 6 mg/mL (6.77 mM)	[2]
Similar linkers (e.g., Fmoc-Val-Cit-PAB-PNP) are soluble in DMF and DCM	[3]	
Storage	Store at -20°C, under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2]

## Computational Data

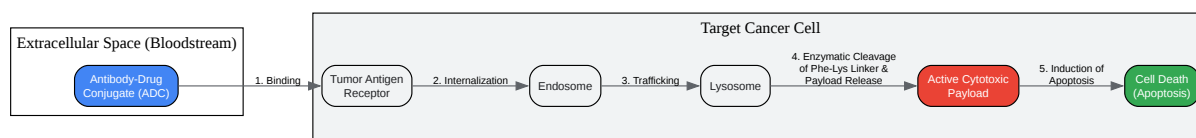
Parameter	Value	Reference
Topological Polar Surface Area (TPSA)	213.53 Å <sup>2</sup>	
logP	8.5787	
Hydrogen Bond Donors	4	
Hydrogen Bond Acceptors	11	
Rotatable Bonds	18	

## Stability and Cleavage Data

Parameter	Value	Reference
Plasma Stability (Phe-Lys-PABC linker)	Half-life ( $t_{1/2}$ ) of 30 days in human plasma.	[4]
Enzymatic Cleavage	The Phe-Lys dipeptide is cleaved by Cathepsin B.	[5]
Cleavage Rate Comparison	The Phe-Lys linker is cleaved approximately 30-fold faster than the Val-Cit linker by Cathepsin B.	

## Mechanism of Action in Antibody-Drug Conjugates

The strategic design of the **Fmoc-Phe-Lys(Boc)-PAB-PNP** linker allows for the controlled release of a cytotoxic payload within target cancer cells. The following diagram illustrates the mechanism of action of an ADC utilizing a Phe-Lys cleavable linker.



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Caption: Mechanism of action of an ADC with a Phe-Lys cleavable linker.

## Experimental Protocols

The following are representative protocols for the synthesis and application of **Fmoc-Phe-Lys(Boc)-PAB-PNP**. These protocols are based on established methodologies for similar compounds and should be optimized for specific applications.

## Protocol 1: Synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP

This protocol describes the final step in the synthesis of **Fmoc-Phe-Lys(Boc)-PAB-PNP** from its precursor, Fmoc-Phe-Lys(Boc)-PAB-OH. The precursor can be synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

### Materials:

- Fmoc-Phe-Lys(Boc)-PAB-OH
- p-Nitrophenyl chloroformate (PNP-Cl)
- Pyridine or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

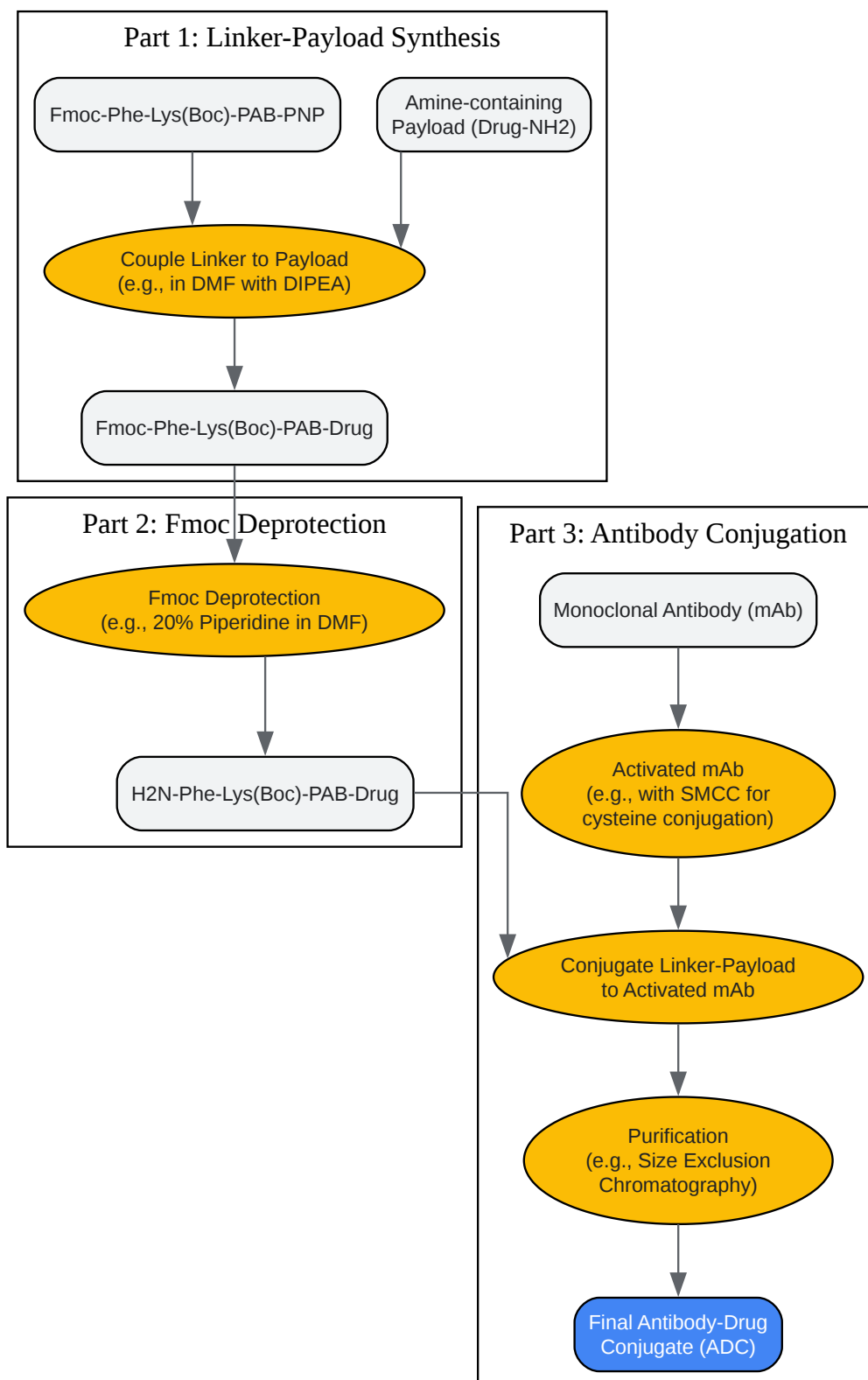
### Procedure:

- **Dissolution:** Dissolve Fmoc-Phe-Lys(Boc)-PAB-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Base Addition:** Add pyridine or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes.
- **Activation:** Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM or THF to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Fmoc-Phe-Lys(Boc)-PAB-PNP** as a solid.
- Characterization: Confirm the identity and purity of the product using NMR spectroscopy and LC-MS.

## Protocol 2: Conjugation of a Payload and Antibody

This protocol outlines a general workflow for the preparation of an ADC using **Fmoc-Phe-Lys(Boc)-PAB-PNP**.



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